N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
CAS No.:
Cat. No.: VC16559380
Molecular Formula: C21H20Cl2N4O4S
Molecular Weight: 495.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20Cl2N4O4S |
|---|---|
| Molecular Weight | 495.4 g/mol |
| IUPAC Name | N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C21H20Cl2N4O4S/c1-13-3-2-10-27(12-13)32(29,30)16-7-4-14(5-8-16)19(28)24-21-26-25-20(31-21)17-11-15(22)6-9-18(17)23/h4-9,11,13H,2-3,10,12H2,1H3,(H,24,26,28) |
| Standard InChI Key | OHGQGNFZRXZGDN-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Introduction
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound featuring a benzamide moiety linked to a 1,3,4-oxadiazole ring. This ring is further substituted with a dichlorophenyl group and a sulfonyl group attached to a piperidine derivative. The compound's molecular formula is C21H20Cl2N4O4S, with a molecular weight of approximately 495.4 g/mol .
Synthesis and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, requiring careful control of reaction conditions to ensure high yields and purity. The process may include:
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Formation of the 1,3,4-oxadiazole ring through cyclization reactions.
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Introduction of the dichlorophenyl group via electrophilic aromatic substitution.
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Attachment of the sulfonyl group through sulfonation reactions.
Biological Activities and Potential Applications
Compounds containing oxadiazole moieties often exhibit anti-inflammatory, anticancer, and antimicrobial properties. The unique structural components of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide suggest potential interactions with biological targets such as enzymes and receptors. Techniques like molecular docking and enzyme inhibition assays can elucidate these interactions further.
Comparison with Similar Compounds
Similar compounds with oxadiazole rings have shown diverse biological activities based on their substituents. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-hydroxy-naphthalene-2-carboxamide | Hydroxyl substituent | Anticancer activity |
| N-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-naphthalene derivatives | Trifluoromethyl substituent; naphthalene core | Antifungal properties |
| 1-(2-chloroethyl)-N-[5-(phenyl)-1,3,4-oxadiazol-2-yl]-naphthalene derivatives | Chloroethyl group; phenyl substituent | Antitumor agents |
These comparisons highlight how variations in substituents can significantly affect biological activities and applications.
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